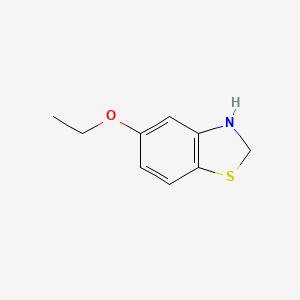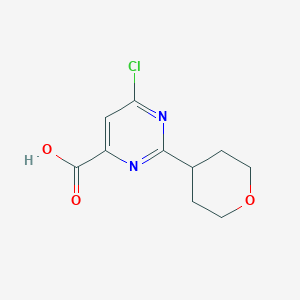
3-Amino-1-(3-methylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-methylbutyl)urea is an organic compound with the molecular formula C6H15N3O It is a urea derivative characterized by the presence of an amino group and a 3-methylbutyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-methylbutyl)urea typically involves the reaction of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, in methanol (MeOH). The use of 2,2,2-trifluoroethanol (TFE) as a solvent enhances the electrophilicity of the hypervalent iodine species, facilitating the nucleophilic addition of ammonia on the isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-1-(3-methylbutyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as benzylisocyanate can be used for derivatization.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzylisocyanate yields N-benzyl ureas .
Applications De Recherche Scientifique
3-Amino-1-(3-methylbutyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 3-Amino-1-(3-methylbutyl)urea exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Amino-1,1-dimethyl-3-(3-methylbutyl)urea: Contains a similar urea structure with additional methyl groups.
Thiazole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness: 3-Amino-1-(3-methylbutyl)urea is unique due to its specific substituent groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H15N3O |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
1-amino-3-(3-methylbutyl)urea |
InChI |
InChI=1S/C6H15N3O/c1-5(2)3-4-8-6(10)9-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10) |
Clé InChI |
RFVNGMJFQBJKGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane](/img/structure/B13190953.png)

![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)




![7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13191004.png)

![(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13191008.png)
![1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine](/img/structure/B13191009.png)


